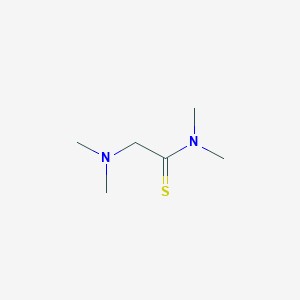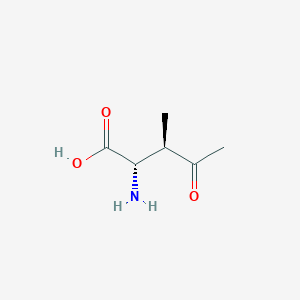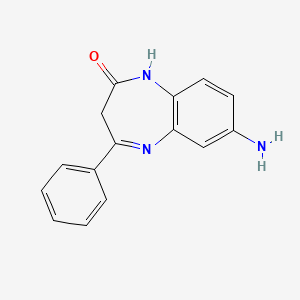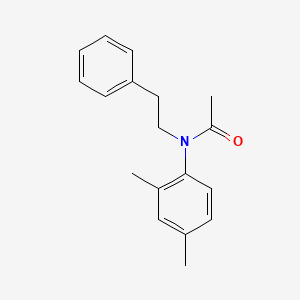
Anthracene, 1,2,3,4,5,6,7,8-octamethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anthracene, 1,2,3,4,5,6,7,8-octamethyl- is a derivative of anthracene, a polycyclic aromatic hydrocarbon composed of three fused benzene rings. This compound is characterized by the presence of eight methyl groups attached to the anthracene core, which significantly alters its chemical and physical properties compared to the parent compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of anthracene, 1,2,3,4,5,6,7,8-octamethyl- typically involves the methylation of anthracene. One common method is the Friedel-Crafts alkylation, where anthracene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and a temperature range of 0-50°C to ensure controlled methylation.
Industrial Production Methods
Industrial production of anthracene derivatives, including anthracene, 1,2,3,4,5,6,7,8-octamethyl-, often employs similar Friedel-Crafts alkylation techniques but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds.
化学反応の分析
Types of Reactions
Anthracene, 1,2,3,4,5,6,7,8-octamethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of partially or fully hydrogenated anthracene derivatives.
Substitution: Electrophilic substitution reactions can occur, where the methyl groups can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at elevated temperatures.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst at room temperature.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Hydrogenated anthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
科学的研究の応用
Anthracene, 1,2,3,4,5,6,7,8-octamethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors due to its unique electronic properties.
作用機序
The mechanism of action of anthracene, 1,2,3,4,5,6,7,8-octamethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also inhibit the activity of topoisomerases, enzymes involved in DNA unwinding, leading to cytotoxic effects. The presence of methyl groups enhances its lipophilicity, facilitating its interaction with lipid membranes and increasing its cellular uptake.
類似化合物との比較
Similar Compounds
Anthracene: The parent compound with no methyl substitutions.
Phenanthrene: A structural isomer of anthracene with three fused benzene rings arranged in a different configuration.
Tetracene: A polycyclic aromatic hydrocarbon with four fused benzene rings.
Uniqueness
Anthracene, 1,2,3,4,5,6,7,8-octamethyl- is unique due to the presence of eight methyl groups, which significantly alter its chemical reactivity, solubility, and electronic properties compared to its parent compound and other similar polycyclic aromatic hydrocarbons. These modifications make it a valuable compound in various scientific and industrial applications.
特性
CAS番号 |
64094-28-6 |
|---|---|
分子式 |
C22H26 |
分子量 |
290.4 g/mol |
IUPAC名 |
1,2,3,4,5,6,7,8-octamethylanthracene |
InChI |
InChI=1S/C22H26/c1-11-12(2)16(6)20-10-22-18(8)14(4)13(3)17(7)21(22)9-19(20)15(11)5/h9-10H,1-8H3 |
InChIキー |
BVRXMNBGXAEBOO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C2C=C3C(=C(C(=C(C3=CC2=C1C)C)C)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



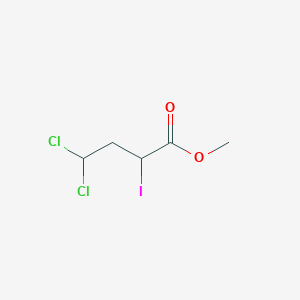
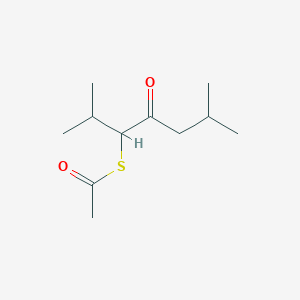
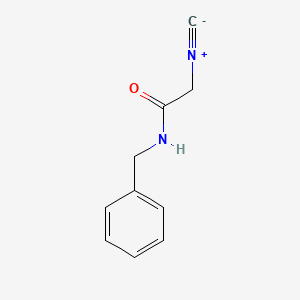

![2-[2-(2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14492940.png)
![2,2'-[(E)-Diazenediyl]bis[N-(2-aminoethyl)-2-methylpropanamide]](/img/structure/B14492943.png)
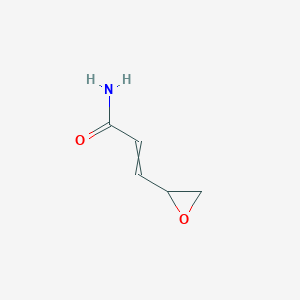
![1-Bromo-2-[(1-bromo-2-methylpropan-2-yl)peroxy]-2-methylpropane](/img/structure/B14492950.png)
![N-[3-(4-Benzoylphenyl)propanoyl]-L-phenylalanine](/img/structure/B14492955.png)
